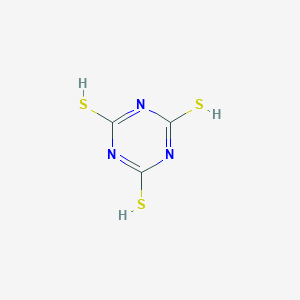

1,3,5-triazine-2,4,6-trithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,5-triazine-2,4,6-trithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRRFSJFQTGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=NC(=N1)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1,3,5-triazine-2,4,6-trithiol and its derivatives

An In-depth Technical Guide to the Synthesis of 1,3,5-Triazine-2,4,6-trithiol and its Derivatives

This technical guide offers a comprehensive overview of the synthesis of this compound (TMT), also known as trithiocyanuric acid, and its derivatives. The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and physicochemical properties.[1][2] This document provides detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals in the synthesis of these valuable compounds.

Core Synthesis of this compound (TMT)

This compound exists in tautomeric forms, primarily the thione form in the solid state.[3] It is a yellow solid, analogous to the white cyanuric acid.[4] The primary and most established route for its synthesis starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5]

Synthesis from Cyanuric Chloride

The synthesis involves the nucleophilic substitution of all three chlorine atoms of cyanuric chloride with a sulfur source, typically sodium hydrosulfide (B80085) or sodium thiocyanate.[1][4]

Caption: General synthesis workflow for this compound (TMT).

Experimental Protocol: Synthesis of TMT from Cyanuric Chloride

This protocol is adapted from established chemical principles for nucleophilic substitution on a triazine ring.[4]

-

Reaction Setup : In a suitable reaction vessel, dissolve cyanuric chloride in an appropriate solvent.

-

Nucleophilic Addition : Prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH). Add the NaSH solution to the cyanuric chloride solution. The reaction is typically performed in an aqueous medium.

-

Reaction Conditions : The reaction proceeds to substitute all three chlorine atoms. This step results in the formation of the water-soluble trisodium salt of TMT.[6]

-

Acidification : To obtain the final product, the aqueous solution of the TMT salt is acidified. In a controlled manner, add an acid like sulfuric or hydrochloric acid to the solution while maintaining a pH of approximately 2.[6] This should be done at a temperature between 40-70°C.[6]

-

Product Isolation : The acidification causes the water-insoluble this compound to precipitate out of the solution.[6]

-

Purification : The precipitate is collected by filtration, washed thoroughly with deionized water to remove salts, and then dried in a vacuum oven.[6]

Synthesis of N-Substituted TMT Derivatives

A key class of derivatives is the N-substituted 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones. These compounds are synthesized from their corresponding oxygen analogues, the 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (isocyanurates), through a thionation reaction.[7][8]

Caption: Synthesis of N-aryl TMT derivatives via thionation of isocyanurates.

Experimental Protocol: General Procedure for Thionation[7]

-

Reagents : To a Schlenk flask, add the desired 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione (0.28 mmol), phosphorus pentasulfide (P₄S₁₀, 1.62 mmol), hexamethyldisiloxane (1.05 mL, 4.9 mmol), and xylene (2 mL).[7]

-

Reaction : Heat the resulting mixture at reflux (approx. 140°C) for four days. The progress of the reaction can be monitored by TLC.[7]

-

Work-up : After cooling to room temperature, remove the solvent under vacuum. Add dichloromethane (B109758) (10 mL), water (10 mL), and triethylamine (B128534) (200 μL) to the residue.[7]

-

Purification : The organic phase is separated, dried, and the solvent is evaporated. The final product is purified using column chromatography.[7]

Quantitative Data for N-Aryl TMT Derivatives[7]

| Compound Name | R-Group | Yield | Melting Point (°C) | HRMS (m/z) [M+H]⁺ |

| 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione (4-H) | Phenyl | 99% | 290–315 (Dec) | 406.0501 |

| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione (4-Me) | 4-Tolyl | 99% | 300–325 (Dec) | 448.0968 |

| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione (4-Br) | 4-Bromophenyl | 71% | 295–320 (Dec) | 639.7817 |

| 1,3,5-Tris(4-iodophenyl)-1,3,5-triazinane-2,4,6-trithione (4-I) | 4-Iodophenyl | 70% | 250–270 (Dec) | 783.7400 |

Synthesis of Asymmetrically Substituted TMT Derivatives

The synthesis of asymmetrically substituted triazines relies on the sequential, controlled nucleophilic substitution of each chlorine atom on cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for different nucleophiles to be introduced at different temperatures.[9][10][11]

-

Second Substitution : Occurs at room temperature.[11]

-

Third Substitution : Requires higher temperatures, often at the boiling point of the solvent.[11]

This principle is demonstrated in the synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.

Caption: Experimental workflow for synthesizing 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.[12]

Experimental Protocol: Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol[12]

Step 1: First Substitution (Phenylamination)

-

In a three-necked flask, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone.[12]

-

Cool the solution to 0°C in an ice-salt bath.[12]

-

Dropwise, add a solution of aniline (0.93 g, 10 mmol) in 20 mL of acetone over 30 minutes, ensuring the temperature does not exceed 5°C.[12]

-

Continue stirring the mixture at 0-5°C for 4 hours to form the intermediate, 2,4-dichloro-6-(phenylamino)-1,3,5-triazine, which precipitates as a white solid.[12]

Step 2: Second & Third Substitution (Thiolation)

-

Prepare a solution of sodium hydrosulfide hydrate (B1144303) (NaSH·xH₂O, approx. 2.5 g, ~22 mmol) in 30 mL of water.[12]

-

Add the NaSH solution to the reaction mixture from Step 1.

-

Allow the mixture to warm to room temperature, then heat to 50-55°C and maintain for 8-12 hours with continuous stirring.[12] Monitor the reaction's completion by TLC.[12]

Step 3: Product Isolation and Purification

-

Cool the reaction flask in an ice bath.[12]

-

Slowly acidify the mixture by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3, causing a yellowish precipitate to form.[12]

-

Stir for an additional 30 minutes in the ice bath.[12]

-

Filter the solid product, wash thoroughly with cold water, and dry in a vacuum oven.[12]

-

For further purification, the crude solid can be recrystallized from an ethanol/water mixture.[12]

Applications in Drug Development

The 1,3,5-triazine core is a versatile pharmacophore found in compounds with a wide range of biological activities.[2] This makes its derivatives, including those of TMT, attractive for drug discovery and development.

-

Anticancer Agents : Many 1,3,5-triazine derivatives are known to be potent anticancer drugs.[9][13] Some function as dihydrofolate reductase (DHFR) inhibitors, a key target in cancer chemotherapy.[13] Novel triazine derivatives have shown significant cytotoxic activity against various cancer cell lines, including lung and colon cancer.[13][14][15]

-

Neurodegenerative Diseases : The triazine scaffold has been explored for its potential in treating Alzheimer's disease, with some derivatives showing the ability to inhibit key enzymes like BACE-1.[16]

-

Other Applications : The triazine structure is also present in compounds with antiviral, antimicrobial, and anti-inflammatory properties.[2][14] The ability to functionalize the core at three distinct positions allows for the creation of diverse molecular architectures for targeted drug delivery systems.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiocyanuric acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. US8114992B2 - Method for the production of 2,4,6-trimercapto-1,3,5-triazine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. japsonline.com [japsonline.com]

- 14. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 15. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

chemical properties of 1,3,5-triazine-2,4,6-trithiol trisodium salt

An In-depth Technical Guide to 1,3,5-Triazine-2,4,6-trithiol Trisodium (B8492382) Salt

Introduction

This compound trisodium salt, also known by synonyms such as Trithiocyanuric acid trisodium salt and TMT-55, is a heterocyclic organic compound.[1][2] It is a derivative of 1,3,5-triazine, featuring a six-membered ring composed of three nitrogen and three carbon atoms, with thiol groups attached to each carbon atom.[1] The trisodium salt form significantly enhances its solubility in water, making it highly effective for various industrial applications.[1]

This compound is recognized for its potent metal-chelating properties, which form the basis of its primary use as a heavy metal precipitating agent in wastewater treatment.[1][3] Beyond environmental applications, it finds utility in the agricultural, textile, and oil and gas industries.[1] The core triazine structure is also a significant pharmacophore in medicinal chemistry, suggesting potential, though less direct, relevance in drug development contexts.[4][5]

Chemical Structure and Properties

The chemical structure of this compound trisodium salt consists of a central triazine ring where the three carbon atoms are bonded to sulfur atoms, which are in turn ionically bonded to sodium ions. The parent acid, 2,4,6-trimercapto-1,3,5-triazine (H₃TMT), exists predominantly in the more stable thione tautomeric form.[6]

Caption: Structure of this compound trisodium salt.

Physicochemical Data

The key physico are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Trisodium 1,3,5-triazine-2,4,6-trithiolate | |

| Synonyms | Trithiocyanuric acid trisodium salt, TMT, TMT-55 | [1][2] |

| CAS Number | 17766-26-6 | [1][7] |

| Molecular Formula | C₃N₃Na₃S₃ | [1][7] |

| Molecular Weight | 243.22 g/mol (anhydrous) | [1][7] |

| Appearance | White to light yellow or off-white crystalline powder. | [1][3][7] |

| Odor | Odorless | [8] |

| Melting Point | 82-84 °C | [2][9] |

| Density | 1.583 - 1.78 g/cm³ | [1][8] |

| Solubility | High solubility in water (346.15 g/L). The parent acid is practically insoluble (~0.8 g/L). | [8][10] |

| pKa (of parent acid) | pKa₁: ~5.9, pKa₂: ~7.0, pKa₃: ~10.0. The TMT³⁻ trianion is the most abundant species at pH > 12.5. | [6] |

Spectroscopic Data

Spectroscopic data for the characterization of this compound are available in various chemical databases. This includes Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy.[11][12]

Reactivity and Stability

-

Thermal Stability : The compound is stable under standard room temperature and pressure.[1] It is, however, hygroscopic.[8]

-

Incompatibilities : It should be stored away from strong oxidizing agents and acids, as contact can lead to chemical reactions.[1][13]

-

Hazardous Decomposition : When subjected to fire, it may decompose to produce toxic gases, including nitrogen oxides (NOx), sulfur oxides, and sodium oxides.[14][15]

-

Chelating Properties : The molecule's efficacy stems from its three thiol groups, which are strong chelating agents for heavy metals. It readily forms insoluble precipitates with a wide range of divalent and monovalent metal ions such as lead, mercury, copper, cadmium, and silver, effectively removing them from aqueous solutions.[1][2][3] This reaction is effective even for metals that are part of stable complexes and cannot be precipitated as hydroxides.[3]

Synthesis

The industrial synthesis of this compound and its salts typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The trisodium salt can be prepared through the reaction of one molar equivalent of cyanuric chloride with three molar equivalents of a sulfur nucleophile like sodium hydrogen sulfide (B99878) (NaHS).[6][16]

Caption: Simplified synthesis pathway from cyanuric chloride.

The parent acid (H₃TMT) can be subsequently produced by carefully acidifying an aqueous solution of the trisodium salt to a pH range of 1.5 to 2.5, which causes the water-insoluble acid to precipitate.[10]

Applications

The unique properties of this compound lead to its use in several fields:

-

Water Treatment : Its primary application is as a heavy metal precipitant in treating industrial wastewater. It effectively removes toxic metals from effluent streams in various industries, including mining, manufacturing, and power generation.[1][3]

-

Corrosion Inhibition : In the oil and gas sector, it acts as a corrosion inhibitor, protecting pipelines and infrastructure from degradation.[1]

-

Textile Industry : It is used as a dye-fixing agent, improving the fastness of dyes on fabrics and reducing runoff.[1]

-

Agriculture : It has been utilized as a component in some pesticide and fungicide formulations.[1]

-

Pharmaceutical Research : While not a drug itself, its antioxidative properties can be used to stabilize active pharmaceutical ingredients.[1] Furthermore, the s-triazine scaffold is of great interest to medicinal chemists for developing novel therapeutics against a range of diseases, including cancer.[4]

Caption: Workflow for heavy metal precipitation using TMT trisodium salt.

Safety and Handling

According to safety data, this compound trisodium salt requires careful handling.

-

Hazard Classification : It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[8][17] It may also be moderately toxic upon skin contact.[2]

-

Precautionary Measures : Standard laboratory precautions should be observed. This includes washing hands thoroughly after handling and using appropriate personal protective equipment (PPE).[8][17]

-

Personal Protective Equipment (PPE) : Recommended PPE includes safety glasses or goggles, chemical-resistant gloves, and protective clothing.[13][17]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizers.[1][14]

-

First Aid : In case of eye contact, rinse cautiously with water for at least 15 minutes. If ingested, seek immediate medical attention and contact a poison control center.[14][17]

Experimental Protocols

Synthesis of 2,4,6-Trimercapto-1,3,5-triazine (H₃TMT) from its Trisodium Salt

This protocol is adapted from a patented industrial method for producing the parent acid from its readily soluble trisodium salt.[10]

-

Preparation : Pre-charge a reaction vessel with 130 g of distilled water and adjust the pH to 2.0 by adding a small amount of 37% hydrochloric acid.

-

Reagent Preparation : Prepare a solution of 550 g of a 25% (w/w) aqueous solution of this compound trisodium salt.

-

Simultaneous Addition : Over a period of 60 minutes, simultaneously add the trisodium salt solution and 170 g of 37% hydrochloric acid to the reaction vessel. Maintain a constant pH of 1.8-2.0 in the system throughout the addition.

-

Temperature Control : The reaction is exothermic, and the temperature will likely rise to 50-60 °C. Maintain this temperature range. The H₃TMT product will precipitate immediately in a flocculent form.

-

Post-Reaction : After the addition is complete, continue stirring the mixture for 1 hour at 60 °C, ensuring the pH remains between 1.9-2.0.

-

Isolation : Filter the precipitate using a suction filter.

-

Washing and Drying : Wash the collected solid with distilled water until it is salt-free. Dry the final product in a vacuum oven at 105 °C.

Determination of Acid Dissociation Constants (pKa)

This protocol is based on the methodology described for determining the pKa values of the parent acid, H₃TMT.[6]

-

Instrumentation : Use a calibrated pH/ISE meter equipped with a combination electrode. Calibrate the meter using standard buffers at pH 4.01, 7.00, and 10.01.

-

Sample Preparation : Prepare an aqueous solution of this compound trisodium salt hydrate (B1144303) (Na₃TMT·9H₂O) in freshly distilled and deionized water.

-

Titration : Titrate the prepared solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection : Record the pH of the solution after each incremental addition of the acid titrant.

-

Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Given the three acidic protons, three pKa values can be determined, corresponding to the equilibria between TMT³⁻/HTMT²⁻, HTMT²⁻/H₂TMT⁻, and H₂TMT⁻/H₃TMT. Note that the H₃TMT species begins to precipitate at pH values between 5.6 and 6.2, which can complicate the precise determination of pKa₁.[6]

Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing the thermal stability of the compound.[6]

-

Instrumentation : Use a thermogravimetric analyzer (e.g., TA Instruments TGA 2950).

-

Sample Preparation : Place a small, finely powdered sample (approximately 10-25 mg) into a platinum pan.

-

Analysis Conditions : Purge the instrument with an inert gas, such as argon, at a flow rate of 100 cm³/min.

-

Heating Program : Heat the sample from room temperature (e.g., 30 °C) to an upper limit of 600 °C at a constant heating rate of 5 or 10 °C/min.

-

Data Interpretation : The resulting TGA curve will show mass loss as a function of temperature, indicating decomposition points and the thermal stability of the compound.

References

- 1. 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione Trisodium Salt, CAS 17766-26-6, Trithione Trisodium Salt, Supplier Manufacturer - Naturallifeworth [naturallifeworth.com]

- 2. 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt | 17766-26-6 [chemicalbook.com]

- 3. nicesynth-chem.com [nicesynth-chem.com]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. xray.uky.edu [xray.uky.edu]

- 7. calpaclab.com [calpaclab.com]

- 8. files.evonik.com [files.evonik.com]

- 9. 17766-26-6 CAS MSDS (1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. US8114992B2 - Method for the production of 2,4,6-trimercapto-1,3,5-triazine - Google Patents [patents.google.com]

- 11. 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt(17766-26-6) 1H NMR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

Spectroscopic Properties of 1,3,5-Triazine-2,4,6-trithiol Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3,5-triazine-2,4,6-trithiol (TMT) and its analogues. TMT and its derivatives are versatile compounds with applications ranging from heavy metal remediation to materials science and drug development.[1] A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This document summarizes key spectroscopic data, details common experimental protocols, and visualizes relevant workflows to support ongoing research and development efforts.

Core Spectroscopic Data

The spectroscopic properties of this compound and its analogues are influenced by the tautomeric equilibrium between the thione and thiol forms, as well as the nature of the substituents on the triazine ring. The following tables summarize expected and reported spectroscopic data for TMT and representative analogues.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in TMT analogues. The characteristic vibrational modes of the triazine ring, C=S (thione), S-H (thiol), and C-N bonds are particularly informative.

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol (Expected) | 3400-3200 | Medium, Broad | N-H stretch (phenylamino) | [2] |

| 3100-3000 | Medium | C-H stretch (aromatic) | [2] | |

| 2600-2550 | Weak | S-H stretch (thiol) | [2] | |

| 1610-1590 | Strong | C=N stretch (triazine ring) | [2] | |

| 1550-1500 | Strong | C=C stretch (aromatic ring) | [2] | |

| 1250-1200 | Medium | C-N stretch | [2] | |

| 1175-1125 | Strong | C=S stretch (thione tautomer) | [2] | |

| 750-700 | Strong | C-H bend (aromatic) | [2] | |

| 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione | 1338 | very strong | C–N | [3] |

| 1254 | strong | C–N | [3] | |

| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione | 1344 | very strong | C–N | [3] |

| 1255 | strong | C–N | [3] |

Raman Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione | 1579 | strong | C=C | [3] |

| 1332 | very strong | C–N | [3] | |

| 1220 | - | C–H | [3] | |

| 440 | very strong | C=S | [3] | |

| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione | 1584 | strong | C=C | [3] |

| 1327 | very strong | C–N | [3] | |

| 1220 | - | C–H | [3] | |

| 438 | very strong | C=S | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of TMT analogues. Chemical shifts are sensitive to the electronic environment of the nuclei and can provide valuable information about tautomeric forms and substituent effects.

¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol (Expected) | DMSO-d₆ | 13.0 - 12.0 | Broad Singlet | 2H | SH (thiol protons) | [2] |

| 9.5 - 8.5 | Singlet | 1H | NH (phenylamino proton) | [2] | ||

| 7.8 - 7.6 | Multiplet | 2H | Aromatic protons (ortho to NH) | [2] | ||

| 7.4 - 7.2 | Multiplet | 3H | Aromatic protons (meta, para) | [2] | ||

| 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione | CD₂Cl₂ | 7.61–7.41 | m | 9H | Aromatic | [3] |

| 7.41–7.31 | m | 6H | Aromatic | [3] | ||

| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione | CD₂Cl₂ | 7.68 (d, J = 8.7 Hz) | d | 6H | Aromatic | [3] |

| 7.23 (d, J = 8.7 Hz) | d | 6H | Aromatic | [3] |

¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione | CD₂Cl₂ | 172.8 | C=S | [3] |

| 143.9 | NCAr | [3] | ||

| 129.7 | 2CHAr | [3] | ||

| 128.8 | CHAr | [3] | ||

| 128.4 | 2CHAr | [3] | ||

| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione | CD₂Cl₂ | 172.1 | C=S | [3] |

| 142.5 | NCAr | [3] | ||

| 133.1 | CHAr | [3] | ||

| 130.1 | CHAr | [3] | ||

| 122.9 | BrCAr | [3] |

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The replacement of oxygen with sulfur in the triazine ring generally leads to a bathochromic (red) shift of the absorption bands.[3][4][5] Fluorescence spectroscopy can be used to study the emission properties of these compounds, with sulfur substitution often leading to fluorescence quenching.[3][4][5]

UV-Vis Absorption and Fluorescence Emission Data

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

| 2,4,6-tris{4′-[(4″-dimethylamino)-2‴-phenylethynyl]phenyl}-1,3,5-triazine | CH₂Cl₂ | 420 | 488 | 0.35 | [6] |

| 2,4,6-tris{4′-[(4″-nitro)-2‴-phenylethynyl]phenyl}-1,3,5-triazine | CH₂Cl₂ | 405 | - | - | [6] |

| Fluorescent triazine styryl derivative 7a | Acetonitrile | 381 | 422 | 0.0039 (in Ethanol) | [7][8] |

| Fluorescent triazine styryl derivative 7d | Acetonitrile | 354 | 413 | 0.0689 (in Ethanol) | [7][8] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. The following sections outline standard methodologies for the synthesis and spectroscopic characterization of TMT analogues.

Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol[2]

This procedure is adapted from general methods for synthesizing N-substituted 2,4-dimercapto-s-triazines.

Materials:

-

N-Phenylguanidine carbonate

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

A solution of potassium hydroxide (2.24 g, 0.04 mol) in ethanol (50 mL) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

N-Phenylguanidine carbonate (3.48 g, 0.01 mol) is added to the ethanolic KOH solution and stirred until dissolved.

-

Carbon disulfide (3.04 g, 0.04 mol) is added dropwise to the stirring solution over 30 minutes.

-

The reaction mixture is then heated to reflux for 4 hours.

-

After reflux, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is dissolved in water (100 mL) and filtered to remove any insoluble impurities.

-

The filtrate is acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.

Spectroscopic Characterization Protocols

FT-IR Spectroscopy: [2]

-

Instrument: PerkinElmer Spectrum Two or similar FT-IR spectrometer.

-

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.

-

Measurement Range: 4000-400 cm⁻¹.

NMR Spectroscopy: [2]

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

Sample Preparation: The sample is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

UV-Vis Spectroscopy: [2]

-

Instrument: Shimadzu UV-1800 or similar spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol).

-

Measurement Range: 200-800 nm.

Raman Spectroscopy: [3]

-

Instrument: Raman LabRAM HR 800 spectrometer or equivalent.

-

Excitation Source: Laser with a suitable wavelength (e.g., 785 nm).

-

Sample Preparation: Solid samples are analyzed directly.

Visualized Workflows

Diagrams illustrating experimental workflows can aid in the rapid comprehension of complex procedures. The following Graphviz diagram outlines the synthesis and characterization process for a representative TMT analogue.

Caption: Experimental workflow for the synthesis and characterization of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound and its analogues. The presented data and protocols serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The continued investigation of these compounds, aided by the spectroscopic techniques outlined herein, will undoubtedly lead to new discoveries and applications.

References

- 1. 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt | 17766-26-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties [openresearch-repository.anu.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to 1,3,5-Triazine-2,4,6-trithiol

This technical guide provides a comprehensive overview of 1,3,5-triazine-2,4,6-trithiol, its corresponding trisodium (B8492382) salt, and its derivatives, with a focus on their chemical properties, synthesis, and applications relevant to researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This compound, also known as trithiocyanuric acid, is a heterocyclic compound with a triazine core functionalized with three thiol groups. Its chemical identity and that of its more commonly used trisodium salt are summarized below.

Table 1: Chemical Identification

| Identifier | This compound | This compound Trisodium Salt |

| CAS Number | 638-16-4[1] | 17766-26-6[2] |

| Molecular Formula | C₃H₃N₃S₃[1] | C₃N₃Na₃S₃[3] |

| Molecular Weight | 177.26 g/mol [1] | 243.22 g/mol |

| Synonyms | Trithiocyanuric acid, Trimercapto-s-triazine[1] | Trithiocyanuric acid trisodium salt, Trimercapto-s-triazine trisodium salt, TMT-55[2] |

| IUPAC Name | This compound[1] | Sodium 4,6-disulfanylidene-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl-sulfanylide |

The physicochemical properties of the trisodium salt are particularly relevant for its applications in aqueous systems.

Table 2: Physicochemical Properties of this compound Trisodium Salt

| Property | Value |

| Appearance | White to off-white crystalline powder or pellets[4][5] |

| Melting Point | 82-84 °C (literature)[5] |

| Boiling Point | 242.5 °C at 760 mmHg[5] |

| Density | 1.78 g/cm³[5] |

| Vapor Pressure | 1.05E-05 mmHg at 25°C[5] |

| Flash Point | 100.5 °C[5] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives predominantly relies on the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for the preparation of 2,4,6-trimercapto-1,3,5-triazine.[6]

Materials:

-

Cyanuric chloride

-

Sodium sulfide (B99878) (84%) or sodium hydrosulfide

-

Sodium bicarbonate

-

Wetting agent (e.g., Slovasol O)

-

Water

-

Hydrochloric acid (for pH adjustment and workup)

Procedure:

-

In a reactor, dissolve 37 parts of 84% sodium sulfide and 22.7 parts of sodium bicarbonate in 200 parts of water with stirring.

-

Add 0.5 parts of a wetting agent to the solution.

-

Over a period of 2 hours, add 25 parts of cyanuric chloride in small portions, maintaining the temperature at 30-35 °C with continuous stirring.

-

After the complete addition of cyanuric chloride, heat the reaction mixture to 95 °C over 1 hour and maintain this temperature for 2 hours, ensuring continuous stirring.

-

Monitor the reaction until all the sulfide has been consumed.

-

Cool the reaction mixture to 60 °C.

-

Adjust the pH of the solution to acidic conditions using hydrochloric acid to precipitate the this compound product.

-

Filter the precipitate, wash with water to remove any inorganic salts, and dry under vacuum.

Applications in Research and Development

Heavy Metal Precipitation

The trisodium salt of this compound is widely used as a heavy metal precipitating agent in wastewater treatment.[2] Its three thiol groups act as strong chelating agents for various heavy metal ions, forming insoluble coordination polymers that can be easily removed from the water.

Below is a generalized workflow for this application.

Caption: Experimental workflow for heavy metal removal from wastewater.

Drug Development: Inhibition of the PI3K/mTOR Signaling Pathway

Derivatives of 1,3,5-triazine (B166579) have emerged as a promising scaffold in drug discovery, particularly in oncology. Several studies have reported the development of 1,3,5-triazine derivatives as potent dual inhibitors of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.

The diagram below illustrates the PI3K/mTOR signaling pathway and the inhibitory action of 1,3,5-triazine derivatives.

Caption: PI3K/mTOR signaling pathway and its inhibition.

The inhibition of both PI3K and mTOR by these compounds can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[7][8]

Materials Science and Nanotechnology

This compound has also found applications in materials science, particularly in the functionalization of nanoparticles. The thiol groups can readily bind to the surface of gold nanoparticles, providing a stable capping layer.[9] This surface modification can be used to tune the properties of the nanoparticles for various applications, including sensing and catalysis.

Conclusion

This compound and its derivatives are versatile compounds with a broad range of applications. While the trisodium salt is well-established in environmental remediation for heavy metal removal, the core 1,3,5-triazine scaffold is of significant interest in drug discovery, particularly for the development of novel anticancer agents targeting key signaling pathways. The synthetic accessibility and the potential for diverse functionalization make 1,3,5-triazine a privileged structure for further research and development in both industrial and pharmaceutical contexts.

References

- 1. This compound | CAS 638-16-4 [matrix-fine-chemicals.com]

- 2. 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt | 17766-26-6 [chemicalbook.com]

- 3. 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione Trisodium Salt, CAS 17766-26-6, Trithione Trisodium Salt, Supplier Manufacturer - Naturallifeworth [naturallifeworth.com]

- 4. nicesynth-chem.com [nicesynth-chem.com]

- 5. echemi.com [echemi.com]

- 6. CS265150B1 - Process for preparing 2,4,6-trimeryl-apto-1,3,5-triazine - Google Patents [patents.google.com]

- 7. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic Structure of 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and electronic structure of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones. These heterocyclic compounds, also known as N,N',N''-triarylthioisocyanurates, are sulfur analogues of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (triarylisocyanurates) and are of interest for their potential applications in materials science and medicinal chemistry, stemming from their unique electronic and optical properties. This document details the impact of replacing carbonyl oxygen atoms with sulfur, leading to significant changes in the electronic structure and a notable bathochromic shift in absorption spectra.

Core Concepts: Molecular Structure and Synthesis

The fundamental structure of these compounds consists of a central 1,3,5-triazinane-2,4,6-trithione core with aryl groups attached to each of the nitrogen atoms. The nature of the para-substituent on these aryl rings (e.g., -H, -Me, -Br, -I) allows for the fine-tuning of the molecule's electronic properties.

The synthesis of these trithiones is achieved via a thionation reaction of the corresponding 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione precursors. An effective method involves using phosphorus pentasulfide (P₄S₁₀) in the presence of hexamethyldisiloxane (B120664) (HMDO).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for a series of synthesized 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, designated as 4-X , where X represents the para-substituent on the aryl rings.

Table 1: Synthesis and Physical Properties

| Compound | Substituent (X) | Precursor | Yield (%) | Melting Point (°C) | HRMS (ASAP) [M+H]⁺ (Calculated) | HRMS (ASAP) [M+H]⁺ (Found) |

| 4-H | -H | 1-H | 99 | 290–315 (Dec) | 406.0501 | 406.0501 |

| 4-Me | -CH₃ | 1-Me | 99 | 300–325 (Dec) | 448.0970 | 448.0968 |

| 4-Br | -Br | 1-Br | 81 | >350 (Dec) | 639.7816 | 639.7813 |

| 4-I | -I | 1-I | 70 | 250–270 (Dec) | 783.7403 | 783.7400 |

Data sourced from Rabouel et al., 2020.[1]

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| Compound | Substituent (X) | ¹H-NMR (300 MHz, Solvent) δ (ppm) | ¹³C{¹H}-NMR (75 MHz, CD₂Cl₂) δ (ppm) |

| 4-H | -H | 7.61–7.41 (m, 9H), 7.41–7.31 (m, 6H) (CD₂Cl₂) | 172.8 (C=S), 143.9 (NCAr), 129.7 (2CHAr), 128.8 (CHAr), 128.4 (2CHAr) |

| 4-Me | -CH₃ | 7.34 (d, J = 8.5 Hz, 6H), 7.21 (d, J = 8.5 Hz, 6H), 2.44 (s, 9H) (CD₂Cl₂) | 173.0 (C=S), 141.6 (NCAr), 139.1 (CAr), 130.3 (CHAr), 128.0 (CHAr), 21.0 (CH₃) |

| 4-Br | -Br | 7.68 (d, J = 8.7 Hz, 6H), 7.23 (d, J = 8.7 Hz, 6H) (CD₂Cl₂) | 172.1 (C=S), 142.5 (NCAr), 133.1 (CHAr), 130.1 (CHAr), 122.9 (BrCAr) |

| 4-I | -I | 7.85 (d, J = 8.5 Hz, 6H), 7.18 (d, J = 8.5 Hz, 6H) (DMSO-d₆) | Not reported due to weak solubility |

Data sourced from Rabouel et al., 2020.[1]

Table 3: Spectroscopic Data (IR and Raman)

| Compound | Substituent (X) | IR (ATR, cm⁻¹) Key Bands | Raman (Neat, cm⁻¹) Key Bands |

| 4-H | -H | 1343 (C-N, vs), 1247 (C–N, s) | 1592 (C=C, vs), 1328 (C–N, vs), 439 (C=S, vs) |

| 4-Me | -CH₃ | 1351 (C–N, vs), 1251 (C–N, s) | 1602 (C=C, s), 1328 (C–N, vs), 436 (C=S, s) |

| 4-Br | -Br | 1344 (C–N, vs), 1255 (C–N, s) | 1584 (C=C, s), 1327 (C–N, vs), 438 (C=S, vs) |

| 4-I | -I | 1338 (C–N, vs), 1254 (C–N, s) | 1579 (C=C, s), 1332 (C–N, vs), 440 (C=S, vs) |

Data sourced from Rabouel et al., 2020.[1]

Table 4: Crystallographic Data

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4-Me | C₂₄H₂₁N₃S₃ | Monoclinic | P2₁/n | 14.3342(12) | 19.3756(13) | 16.7906(12) | 107.008(3) | 4459.4(6) | 8 |

Data for 4-Me sourced from the supplementary information of Rabouel et al., 2020.[2] The X-ray structure for 4-H has been previously reported, but detailed crystallographic data was not available in the searched literature.[1]

Electronic Structure Analysis

Density Functional Theory (DFT) calculations are crucial for understanding the electronic structure of these molecules. The replacement of oxygen with sulfur atoms has a profound effect on the frontier molecular orbitals (FMOs).

Frontier Molecular Orbitals

DFT calculations (MPW1PW91/6-31G*) reveal that in the trithione derivatives, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are significantly localized on the central triazinane-trithione core.[1]

-

HOMO: The HOMO is destabilized (raised in energy) compared to the oxygen analogues. This is attributed to the contribution of the sulfur p-orbitals.

-

LUMO: The LUMO is stabilized (lowered in energy).

-

HOMO-LUMO Gap: The combination of a destabilized HOMO and a stabilized LUMO leads to a significantly smaller HOMO-LUMO energy gap. This reduction in the energy gap is the primary reason for the observed bathochromic shift (red-shift) of the lowest-energy absorption bands in the UV-Vis spectra.[1]

The stepwise replacement of oxygen by sulfur allows for a systematic tuning of these electronic properties. This substitution also leads to a more efficient quenching of fluorescence.[1]

Experimental Protocols

The methodologies outlined below are based on the procedures described by Rabouel et al. (2020) and general practices for the respective analytical techniques.[1]

General Synthesis of 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones (4-X)

-

Reaction Setup: To a Schlenk flask, add the desired 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione (0.28 mmol), phosphorus pentasulfide (P₄S₁₀, 1.62 mmol, 5.8 eq.), and hexamethyldisiloxane (HMDO, 4.9 mmol, 1.05 mL, 17.5 eq.). Add xylene (2 mL, mixture of isomers) as the solvent.

-

Thionation: Heat the resulting mixture at reflux (approx. 140 °C) for four days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction to room temperature, remove the solvent under vacuum. Add dichloromethane (B109758) (CH₂Cl₂, 10 mL), water (10 mL), and triethylamine (B128534) (NEt₃, 200 μL) to the residue. Stir the mixture vigorously for one hour.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired trithione derivative.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. Samples were dissolved in deuterated dichloromethane (CD₂Cl₂) or dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

-

Mass Spectrometry (HRMS): High-resolution mass spectra were obtained using an Atmospheric Solids Analysis Probe (ASAP) ionization technique. This method involves placing a small amount of the solid sample on a glass capillary, which is then vaporized by a stream of hot nitrogen gas in the ion source.

-

Infrared (IR) Spectroscopy: IR spectra were recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. Data is typically collected over a range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: Raman spectra were acquired from neat solid samples. The sample is irradiated with a monochromatic laser source, and the inelastically scattered light is collected and analyzed.

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a chloroform (B151607) (CHCl₃) solution of the compound. A suitable crystal is mounted on a goniometer, and diffraction data is collected, typically at low temperature, using a diffractometer. The structure is then solved and refined using specialized software.

-

Computational Details (DFT): The electronic structures were investigated using Density Functional Theory (DFT) calculations. Geometries were optimized, and electronic properties were calculated using the MPW1PW91 functional and the 6-31G* basis set. Solvent effects (CH₂Cl₂) were incorporated using a polarizable continuum model (PCM).[1]

This guide serves as a foundational resource for professionals engaged in the study and application of triazine-based heterocyclic compounds. The systematic relationship between the substitution of core atoms and the resulting electronic properties highlights a powerful strategy for the rational design of new functional materials.

References

Acid Dissociation Constants of 2,4,6-Trimercapto-1,3,5-triazine

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants of 2,4,6-trimercapto-1,3,5-triazine (TMT), a versatile molecule with significant applications in heavy metal remediation and as a building block in materials science. This document outlines the experimentally determined pKa values of TMT, details the methodologies for their determination, and presents visual representations of its pH-dependent protonation states and the experimental workflow.

2,4,6-Trimercapto-1,3,5-triazine, also known as trithiocyanuric acid, is a triprotic acid with three thiol groups that can sequentially deprotonate as the pH of the solution increases. The acid dissociation constants (pKa values) quantify the acidity of each of these thiol groups. The experimentally determined pKa values for TMT are summarized in the table below.

Data Presentation: Acid Dissociation Constants of TMT

| pKa | Value (at ambient temperature) | Corresponding Deprotonation Step |

| pKa1 | 5.71 ± 0.11 | H₃TMT ⇌ H₂TMT⁻ + H⁺ |

| pKa2 | 8.36 ± 0.05 | H₂TMT⁻ ⇌ HTMT²⁻ + H⁺ |

| pKa3 | 11.38 ± 0.09 | HTMT²⁻ ⇌ TMT³⁻ + H⁺ |

These values are crucial for understanding and predicting the behavior of TMT in solutions of varying pH, which is essential for its application in metal chelation and material synthesis.

Experimental Protocols for pKa Determination

The acid dissociation constants of 2,4,6-trimercapto-1,3,5-triazine were determined using potentiometric titration.[1] This method involves monitoring the change in pH of a solution of the analyte upon the gradual addition of a titrant of known concentration.

Principle of Potentiometric Titration

Potentiometric titration is a highly accurate technique for determining the pKa values of substances.[2] A solution of the compound of interest is titrated with a strong acid or base, and the resulting change in pH is measured using a pH meter.[2] The pKa values are then determined from the inflection points of the titration curve.[2]

Detailed Methodology

The following protocol is a detailed description of the potentiometric titration method used for the determination of the pKa values of TMT, based on the published literature.[1]

Materials and Equipment:

-

2,4,6-trimercapto-1,3,5-triazine (H₃TMT) or its trisodium (B8492382) salt (Na₃TMT·9H₂O)

-

Standardized hydrochloric acid (HCl) solution (e.g., 1.0 N)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette

-

Titration vessel

Procedure:

-

Preparation of the Analyte Solution: An aqueous solution of the trisodium salt of TMT (Na₃TMT·9H₂O) is prepared at a known concentration (e.g., 6-10 mM).[3] To ensure a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added.[4][5]

-

Calibration of the pH Electrode: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pKa values.[4][5]

-

Titration:

-

The TMT solution is placed in the titration vessel with a magnetic stir bar.

-

The calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 1.0 N HCl).[3] For a reverse titration, a solution of TMT can be acidified to a low pH and then titrated with a standardized strong base (e.g., 0.1 M NaOH).[4][5]

-

The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH values against the volume of titrant added.

-

The equivalence points, where the moles of added titrant are stoichiometrically equal to the moles of the analyte's dissociable protons, are identified as the points of steepest slope on the titration curve.

-

The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid, the pKa values correspond to the pH at the midpoint between successive equivalence points.

-

Alternatively, the pKa values can be determined by analyzing the titration data using difference plots (Bjerrum plots).[6]

-

Mandatory Visualizations

pH-Dependent Protonation States of TMT

The following diagram illustrates the sequential deprotonation of 2,4,6-trimercapto-1,3,5-triazine as the pH of the solution increases.

Caption: pH-dependent speciation of 2,4,6-trimercapto-1,3,5-triazine.

Experimental Workflow for pKa Determination

The diagram below outlines the key steps in the experimental workflow for determining the pKa values of TMT using potentiometric titration.

Caption: Workflow for potentiometric titration to determine pKa values.

References

- 1. Chemistry of 2,4,6-trimercapto-1,3,5-triazine (TMT): acid dissociation constants and group 2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. spegroup.ru [spegroup.ru]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 1,3,5-Triazine-2,4,6-trithiol (Trithiocyanuric Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 1,3,5-triazine-2,4,6-trithiol, also known as trithiocyanuric acid (TMT). While extensive quantitative data in publicly accessible literature is limited, this document consolidates available qualitative information and presents detailed, best-practice experimental protocols for the systematic determination of these critical physicochemical properties. Adherence to these methodologies will enable researchers to generate reliable and reproducible data essential for applications in drug development, materials science, and analytical chemistry. This guide is intended to be a foundational resource, empowering scientific professionals to thoroughly characterize TMT and its derivatives.

Introduction

This compound (TMT), or trithiocyanuric acid, is a heterocyclic organic compound with a symmetrical triazine core functionalized with three thiol groups. This unique structure imparts a range of chemical properties that make it a molecule of significant interest in diverse scientific fields. In the pharmaceutical industry, triazine derivatives are explored for their potential as therapeutic agents, including in anticancer research. Furthermore, TMT and its salts are utilized in environmental remediation for the precipitation of heavy metals and in materials science as thermal stabilizers and cross-linking agents.

A thorough understanding of the solubility and stability of TMT is paramount for its effective application. Solubility dictates the bioavailability of a potential drug candidate and influences formulation strategies. Stability is a critical quality attribute that determines a compound's shelf-life, storage conditions, and degradation pathways, which is a key consideration for regulatory approval of any pharmaceutical product.

This guide provides a detailed examination of the known solubility and stability characteristics of TMT, supplemented by comprehensive experimental protocols for researchers to determine these properties with precision.

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to off-white or yellow amorphous crystalline powder.[1][2] It possesses a high melting point, generally recorded as being above 300 °C.[3]

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | Trithiocyanuric acid, TMT, 2,4,6-Trimercapto-s-triazine | [4] |

| Molecular Formula | C₃H₃N₃S₃ | [4] |

| Molecular Weight | 177.27 g/mol | [3] |

| Appearance | White to off-white or yellow amorphous crystalline powder | [1][2] |

| Melting Point | >300 °C | [3][5] |

| pKa | 6.35 ± 0.20 (Predicted) | [3] |

Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability. The solubility of TMT is dictated by its polar nature, stemming from the presence of nitrogen and sulfur atoms, which allows for interactions with polar solvents.[6]

Qualitative Solubility

Qualitative assessments from various sources indicate that this compound is slightly soluble or sparingly soluble in water.[3][7][8] Its solubility is generally higher in polar solvents, such as alcohols, and it has the capacity to form hydrogen bonds with water, which favors its dissolution in aqueous solutions.[6] The trisodium (B8492382) salt of TMT, in contrast, is highly soluble in water.[9][10]

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | References |

| Water | Slightly soluble / Sparingly soluble | [3][7][8] |

| Alcohols | More soluble | [6] |

| Organic Solvents | Varies | [6] |

Factors Influencing Solubility

Several factors can affect the solubility of TMT:

-

Temperature: The solubility of TMT is expected to increase with elevated temperatures.[6]

-

pH: The acidic nature of the thiol groups suggests that the solubility of TMT will be pH-dependent. In alkaline solutions, the formation of the thiolate salt will significantly increase its aqueous solubility.

-

Presence of Co-solvents: The use of co-solvents can modulate the polarity of the solvent system and, consequently, the solubility of TMT.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise and accurate solubility data, the shake-flask method is the gold standard. The following protocol is a detailed methodology for determining the thermodynamic solubility of TMT.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure, solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, buffered solutions at various pH levels)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid TMT to a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant from each vial using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of TMT.

-

Prepare a calibration curve using standard solutions of TMT of known concentrations.

-

-

Calculation:

-

Calculate the solubility of TMT in each solvent using the following formula: Solubility (mg/L) = Concentration from HPLC (mg/L) x Dilution Factor

-

Visualization of Experimental Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is a critical factor that affects its quality, safety, and efficacy. Stability testing is essential to determine the shelf-life and appropriate storage conditions. TMT is generally considered stable under normal handling and ambient conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are a crucial component of developing and validating stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies:

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis:

-

Dissolve TMT in a solution of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

-

Basic Hydrolysis:

-

Dissolve TMT in a solution of 0.1 M NaOH.

-

Incubate at room temperature for a defined period.

-

-

Oxidative Degradation:

-

Dissolve TMT in a solution of 3% hydrogen peroxide.

-

Store in the dark at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose solid TMT to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period.

-

-

Photostability:

-

Expose a solution of TMT and solid TMT to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Procedure:

-

Sample Preparation: Prepare solutions of TMT in the respective stress media. For thermal degradation, use the solid compound.

-

Stress Application: Expose the samples to the specified stress conditions for predetermined time points.

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a validated stability-indicating HPLC method to determine the amount of TMT remaining and to detect any degradation products.

-

Data Evaluation: Calculate the percentage of degradation. Identify and, if possible, characterize the major degradation products.

Visualization of Forced Degradation Workflow:

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Following the ICH Q1A(R2) guidelines, long-term and accelerated stability studies are necessary to propose a shelf-life for a drug substance.[11][12][13]

Table 3: Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Experimental Protocol:

-

Sample Packaging: Store TMT in containers that simulate the proposed market packaging.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in Table 3.

-

Testing Schedule: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using validated analytical methods.

Analytical Methodologies

A robust and validated analytical method is essential for accurate quantification of TMT and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength determined by the UV spectrum of TMT.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While this compound is a compound of considerable scientific interest, there is a notable lack of comprehensive, publicly available quantitative data regarding its solubility and stability. This technical guide has summarized the existing qualitative knowledge and, more importantly, has provided detailed, actionable experimental protocols based on industry best practices and regulatory guidelines. By following these methodologies, researchers in drug development and other scientific disciplines can generate the necessary data to fully characterize TMT, enabling its effective and safe application. The workflows and protocols presented herein serve as a robust framework for advancing the understanding of this important heterocyclic compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. [PDF] Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective | Semantic Scholar [semanticscholar.org]

- 3. Trithiocyanuric acid | 638-16-4 [chemicalbook.com]

- 4. Trithiocyanuric Acid | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 三聚硫氰酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. Trithiocyanuric acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. xray.uky.edu [xray.uky.edu]

- 10. 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt | 17766-26-6 [chemicalbook.com]

- 11. database.ich.org [database.ich.org]

- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

literature review on substituted 1,3,5-triazine derivatives

An In-depth Technical Guide to Substituted 1,3,5-Triazine (B166579) Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. This symmetrical scaffold has become a cornerstone in medicinal chemistry and drug development due to its versatile chemical reactivity and broad spectrum of biological activities.[1][2][3] Derivatives of 1,3,5-triazine have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[2][4][5][6]

The pharmacological prominence of this scaffold stems from several key features. The triazine ring can be readily functionalized, allowing for the creation of large, diverse libraries of compounds. The most common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), features three reactive chlorine atoms that can be sequentially substituted with various nucleophiles under controlled temperature conditions.[7][8] This allows for precise tuning of the molecule's physicochemical properties to optimize biological activity, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals. It details the core synthetic strategies for 1,3,5-triazine derivatives, summarizes key quantitative data on their biological activities, outlines relevant experimental protocols, and explores the structure-activity relationships (SAR) that govern their therapeutic potential.

Synthetic Strategies

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms decreases with each substitution, enabling controlled, stepwise reactions by carefully managing the reaction temperature.

-

First Substitution: The replacement of the first chlorine atom is highly exothermic and is typically carried out at low temperatures (0–5 °C).

-

Second Substitution: The second substitution requires a higher temperature, usually room temperature.

-

Third Substitution: The final substitution is the most difficult and often requires elevated temperatures or reflux conditions to proceed to completion.[7]

This temperature-dependent reactivity allows for the synthesis of mono-, di-, and tri-substituted triazines with symmetrical or asymmetrical substitution patterns. Modern synthetic approaches have also incorporated green chemistry principles, utilizing microwave-assisted and ultrasound-assisted methods to reduce reaction times, minimize solvent use, and improve yields.[4][9]

Experimental Protocols

General Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride:

-

First Substitution: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., dioxane, acetone, or DMF). Cool the solution to 0–5 °C in an ice bath. Add the first nucleophile (1 equivalent) dropwise while maintaining the temperature. Stir the reaction mixture for 2-4 hours. The completion of the reaction can be monitored by TLC.

-

Second Substitution: After the first substitution is complete, add the second nucleophile (1 equivalent) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 4-8 hours, or until the reaction is complete by TLC analysis.

-

Third Substitution: Add the third nucleophile (1 equivalent) to the mixture. Heat the reaction to reflux (temperature will depend on the solvent) and maintain for 6-24 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is typically poured into ice water to precipitate the product. The solid is then filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][10]

Green Synthesis Protocol (Microwave-Assisted):

-

Reaction Setup: In a microwave-safe vessel, combine the mono- or di-substituted triazine intermediate (1 equivalent), the desired nucleophile (1.1 equivalents), a base such as sodium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a solvent like DMF or even an aqueous medium.[4][9]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150 °C) and power (e.g., 50 W) for a short duration (e.g., 2-5 minutes).[4]

-

Work-up: After cooling, the product is isolated using standard procedures as described above. This method often results in significantly reduced reaction times and higher yields compared to conventional heating.[11]

Biological Activities and Applications

The 1,3,5-triazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological effects. The ability to introduce three distinct substituents allows for the creation of molecules that can interact with multiple biological targets or can be optimized for a specific target.

Anticancer Activity

1,3,5-triazine derivatives are among the most extensively studied anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR) and various kinases.[12][13][14]

Mechanism of Action: DHFR Inhibition Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of thymidylate, which is essential for DNA replication and cell division. Many triazine-based compounds act as antifolates, binding to the active site of DHFR and inhibiting its function, thereby leading to cell cycle arrest and apoptosis.[12][13]

Quantitative Data on Anticancer Activity

| Compound ID | Target Cell Line | Activity (IC₅₀) | Reference |

| Compound 11 | SW620 (Colorectal) | 5.85 µM | [9] |

| Compound 5 | SW480, SW620 | Promising dual-line activity | [9] |

| Series A/B Cmpds | A549 (Lung) | Some more potent than Methotrexate | [13] |

| Hybrid 48 | Multiple | U-87 MG: 10.9 µM, MCF-7: 8.3 µM | [8] |

| PI3K Inhibitor | PI3K Enzyme | 6.64 ng/mL | [8] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., SW620, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,5-triazine derivatives. Include a negative control (vehicle only) and a positive control (e.g., 5-fluorouracil, methotrexate). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Activity (Anti-Alzheimer's Disease)

Alzheimer's disease (AD) is characterized by the depletion of acetylcholine (B1216132) and the aggregation of amyloid-β plaques.[6][15] Substituted 1,3,5-triazines have emerged as promising agents for AD by inhibiting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of acetylcholine.[15]

Quantitative Data on Cholinesterase Inhibition

| Compound ID | Target Enzyme | Activity (IC₅₀) | Reference |

| Derivative 49 | AChE | 0.018 ± 0.011 µM | [6] |

| Derivative 31 | AChE | 0.051 ± 0.001 µM | [6] |

| Derivative 31 | BACE-1 | 9.00 ± 0.22 µM | [6] |

| Morpholine deriv. | AChE | 8.49 ± 0.01 µM | [6] |

Structure-Activity Relationship Insights:

-

Disubstituted 1,3,5-triazine derivatives generally show better AChE inhibition than trisubstituted ones.[6]

-

The introduction of a 3-(trifluoromethyl)aniline (B124266) or a p-anisidine (B42471) group can significantly increase AChE inhibition.[6]

Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[2][3] 1,3,5-triazine derivatives have shown potent activity against a range of bacteria and fungi.[2][5] Additionally, certain derivatives have been investigated for their antiviral properties, particularly against viruses like Potato Virus Y (PVY).[16]

Quantitative Data on Antiviral Activity

| Compound ID | Target Virus | Activity | Reference |

| Compound C35 | Potato Virus Y (PVY) | Curative: 53.3%, Protective: 56.9% | [16] |

| Ningnanmycin | Potato Virus Y (PVY) | Curative: 49.1%, Protective: 50.7% | [16] |

Conclusion and Future Perspectives

The substituted 1,3,5-triazine scaffold remains a highly valuable and versatile platform in modern drug discovery. Its straightforward and controllable synthesis, coupled with the vast chemical space accessible through substitution, allows for the generation of potent and selective modulators of various biological targets. Significant progress has been made in developing triazine derivatives as anticancer, neuroprotective, and antimicrobial agents.

Future research should focus on several key areas:

-

Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Hybrid Molecules: Combining the 1,3,5-triazine core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[8]

-

Advanced Drug Delivery: Exploring novel formulations and drug delivery systems to improve the pharmacokinetic properties and bioavailability of promising triazine compounds.

-

Green Chemistry: Continued adoption of sustainable synthetic methods to make the drug development process more environmentally friendly and cost-effective.[4][9]

By leveraging the rich chemistry and diverse biological activity of this scaffold, the scientific community can continue to develop novel 1,3,5-triazine-based therapeutics to address pressing global health challenges.

References

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]